molecular formula C8H12O3 B1655004 Methyl 3-oxo-6-heptenoate CAS No. 30414-57-4

Methyl 3-oxo-6-heptenoate

Cat. No.: B1655004
CAS No.: 30414-57-4
M. Wt: 156.18 g/mol
InChI Key: HQLSDJWYINRSAP-UHFFFAOYSA-N
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Description

Methyl 3-oxo-6-heptenoate is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of an ester functional group and a ketone group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxo-6-heptenoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with allyl bromide in the presence of sodium hydride and n-butyllithium. The reaction is typically carried out in tetrahydrofuran at low temperatures (0°C) and then warmed to room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-6-heptenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkyl groups.

Scientific Research Applications

Methyl 3-oxo-6-heptenoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 3-oxo-6-heptenoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the ester group is attacked by a nucleophile, leading to the formation of a new ester or amide. The ketone group can participate in various reactions, such as reduction to form alcohols or oxidation to form carboxylic acids.

Comparison with Similar Compounds

  • Methyl 2-phenyl-6-heptenoate
  • Methyl 2-methyl-2-phenyl-6-heptenoate
  • Methyl 2-(trimethylsilyl)-6-heptenoate
  • Methyl 4-ethyl-2-heptenoate
  • Ethyl 3-oxo-6-heptenoate

Comparison: Methyl 3-oxo-6-heptenoate is unique due to the presence of both an ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis compared to similar compounds that may lack one of these functional groups .

Properties

IUPAC Name

methyl 3-oxohept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-4-5-7(9)6-8(10)11-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLSDJWYINRSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30327136
Record name Methyl 3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30414-57-4
Record name Methyl 3-oxo-6-heptenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30327136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 3-oxo-hept-6-enoate is prepared e.g. by condensation of methyl acetoacetate with allyl bromide in the presence of sodium hydride. Condensation with 3-bromo-pyridine under conditions of a Heck condensation yields methyl 7-(3-pyridyl)-3-oxo-hept-6-enoate. Condensation thereof with e.g. 4-iodobutyronitrile in the presence of sodium hydride leads to methyl 2-(3-cyanopropyl)-7-(3-pyridyl)-3-oxo-hept-6-enoate. Decarboxylation thereof e.g. with sodium chloride in dimethylsulfoxide/water yields 10-(3-pyridyl)-6-oxo-dec-9-enenitrile. This is subjected to Wittig type condensation with triethyl phosphonoacetate followed by hydrogenation e.g. with Raney nickel catalyst in e.g. methanol/ammonia to yield ethyl 7-(3-pyridyl)-3-(5-aminopentyl)-hept-2-enoate. Further hydrogenation with Pd/C catalyst yields the amine of formula XII wherein Het represents 3-pyridyl, A represents 1,5-pentylene, B represents 1,4-butylene and M represents methylene, as the ethyl ester.
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Synthesis routes and methods II

Procedure details

Methyl acetoacetate (34.8 g) is added dropwise to a suspension of 16.2 g of 50% sodium hydride in mineral oil in 750 ml of anhydrous tetrahydrofuran cooled to 0°. To this solution is added dropwise 141 ml of a 2.3M solution of n-butyllithium in hexane over 40 min keeping the temperature of the THF solution at 0°. To this solution is then added 36 g of a solution of allyl bromide in 150 ml of THF. After 10 min the reaction is worked up by pouring into a mixture of 60 ml of aqueous concentrated HCl, 150 ml of water and 500 ml of ether. The ether layer is separated, washed with water, dried over magnesium sulfate, filtered and evaporated to give methyl 3-oxo-hept-6-enoate.
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Synthesis routes and methods III

Procedure details

A solution of allylacetone (40 g; 0.42 mol) in 110 ml of ether was added dropwise to the stirred mixture during about 5 hours. The mixture was allowed to stand overnight at room temperature, and was stirred for 1 hour under refluxing, and then 50 ml of acetic acid was added to the mixture to decompose the unreacted sodium hydride. The reaction mixture was treated by the conventional method and the remained oily material was distilled to obtain 50 g of 3-oxo-6-heptenoic acid methyl ester.
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Synthesis routes and methods IV

Procedure details

To a solution of Meldrum's acid (22.0 g) and pyridine (25.0 ml) in dichloromethane (100 ml) was added dropwise pent-4-enoyl chloride (18.5 ml) under ice-cooling. The reaction mixture was stirred at room temperature for 10 hr, and washed with water and 1M hydrochloric acid. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The residue was dissolved in methanol (150 ml), and the mixture was stirred with heating under reflux for 8 hr. After cooling the reaction mixture to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column (hexane/ethyl acetate=10/1 to hexane/ethyl acetate=5/1) to give the title compound as a pale-yellow liquid (4.57 g, 40%).
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40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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